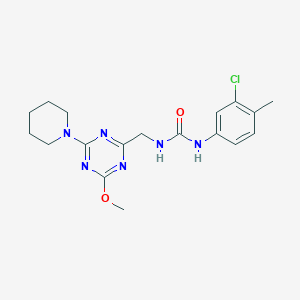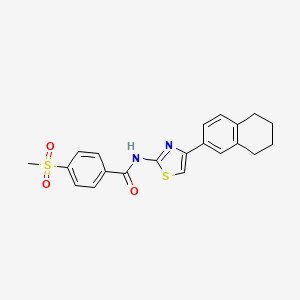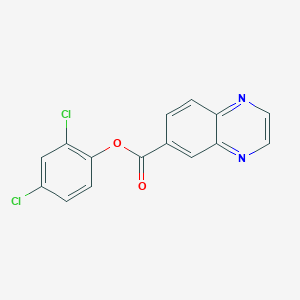![molecular formula C23H22N4O3S B2882191 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1286695-49-5](/img/structure/B2882191.png)
3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a complex organic molecule. It is a derivative of quinazolinone, which is a class of organic compounds known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the search results. Some properties can be inferred from its structure, such as its likely solid state at room temperature and its probable solubility in organic solvents .Scientific Research Applications
Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents : A novel series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, showing significant antimicrobial properties (Divyesh Patel et al., 2012).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity, demonstrating strong hypotension in spontaneously hypertensive rat models (H Takai et al., 1986).
Ultrasound-Assisted Synthesis of Benzimidazoquinazolin-1(1H)-ones : An ultrasound-assisted synthesis method was developed for benzimidazoquinazolin-1(1H)-ones, highlighting a novel reaction mechanism and potential for efficient synthesis (Li-Hsun Chen et al., 2016).
Cardiotonic Agents : Synthesis of piperidine derivatives carrying various 5-membered heterocyclic rings demonstrated potent inotropic activity, indicating potential as cardiotonic agents (Y. Nomoto et al., 1991).
Anti-tubercular Agents : The 2,4-diaminoquinazoline series was evaluated for its potential as a lead candidate for tuberculosis drug discovery, showing bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Cytotoxicity of Piperazine Derivatives : Piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones showed cytotoxicity against several human cancer cell lines, offering insights into potential anticancer applications (Sheng-li Cao et al., 2009).
Antifungal Quinazolinone Derivatives : Synthesis and evaluation of quinazolinone derivatives for antifungal activities provided evidence of their efficacy against various fungal strains, indicating their potential as antifungal agents (M. Shivan & B. S. Holla, 2011).
Antioxidant Quinazolin Derivatives : Synthesis and characterization of quinazolin derivatives were conducted, revealing significant antioxidant activity, which could have therapeutic implications (Khalida F. Al-azawi, 2016).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the biological activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
properties
IUPAC Name |
3-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-5-4-8-19-21(15)25-23(31-19)30-16-9-11-26(12-10-16)20(28)13-27-14-24-18-7-3-2-6-17(18)22(27)29/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYKGNVSBQIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)